Emeguisin B

Catalog No.
S13214378
CAS No.
117032-55-0
M.F
C24H25ClO5
M. Wt
428.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emeguisin B

CAS Number

117032-55-0

Product Name

Emeguisin B

IUPAC Name

7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9-

InChI Key

RQNMKGDKKQRCKL-OJOCYUAFSA-N

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC

Emeguisin B is a natural product found in Aspergillus unguis with data available.

Emeguisin B is a complex organic compound known for its unique structural features and significant biological properties. It belongs to a class of natural products derived from various organisms, including fungi and plants. The compound is characterized by its intricate molecular architecture, which contributes to its diverse biological activities. Emeguisin B has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

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Emeguisin B exhibits a range of biological activities that have been studied extensively. Notably:

  • Antimicrobial Properties: Research has indicated that Emeguisin B possesses significant antimicrobial activity against various bacterial strains and fungi. This makes it a candidate for developing new antibiotics.
  • Anticancer Effects: Preliminary studies suggest that Emeguisin B may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Activity: The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

The synthesis of Emeguisin B can be achieved through several methods:

  • Natural Extraction: Emeguisin B can be isolated from natural sources such as specific fungi or plants using solvent extraction techniques.
  • Total Synthesis: Chemists have developed synthetic pathways to create Emeguisin B in the laboratory. These methods often involve multi-step reactions that build the compound from simpler precursors.
  • Semi-synthesis: This approach combines natural extraction with synthetic modifications to enhance yield and purity .

Emeguisin B has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, Emeguisin B is being explored for use in drug development.
  • Agriculture: The compound may serve as a natural pesticide or fungicide, providing an eco-friendly alternative to synthetic chemicals.
  • Biotechnology: Its unique properties make it a candidate for use in biotechnological applications, including enzyme inhibition studies and metabolic pathway analysis .

Studies investigating the interactions of Emeguisin B with other biological molecules have revealed important insights:

  • Protein Binding: Research indicates that Emeguisin B can bind to specific proteins involved in disease pathways, potentially altering their function and providing therapeutic benefits.
  • Synergistic Effects: When combined with other compounds, Emeguisin B may exhibit enhanced biological activity, suggesting potential for combination therapies in treating infections or cancer .

Emeguisin B shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameSourceBiological ActivityUnique Features
Compound AFungiAntimicrobialSimple structure
Compound BPlant extractsAnticancerHigh selectivity against cancer cells
Compound CMarine organismsAnti-inflammatoryUnique marine-derived structure

Uniqueness of Emeguisin B

Emeguisin B is distinguished by its complex molecular structure and broad spectrum of biological activities compared to similar compounds. Its ability to interact with multiple biological targets enhances its potential as a therapeutic agent. Additionally, the synthesis methods available for Emeguisin B allow for greater versatility in research and application compared to other compounds that may only be obtainable through natural extraction .

Initial Isolation from Emericella unguis

Emeguisin B was first identified in 1988 during a systematic investigation of secondary metabolites produced by the filamentous fungus Emericella unguis (teleomorph of Aspergillus unguis). Researchers isolated three novel depsidones—Emeguisins A, B, and C—from the mycelial extract of strain IFM 42017. The discovery marked the first report of depsidones incorporating two 1-methylprop-1-enyl groups within a single molecule, a structural novelty that sparked interest in their biosynthetic pathways and biological activities.

Occurrence in Aspergillus Species

Subsequent studies revealed that Aspergillus unguis (PSU-MF16) also produces Emeguisin B alongside other depsidones and polyketides. This finding underscores the metabolic versatility of Aspergillus species, which are renowned for their capacity to synthesize structurally diverse secondary metabolites with pharmacological relevance.

XLogP3

7.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.1390516 g/mol

Monoisotopic Mass

428.1390516 g/mol

Heavy Atom Count

30

UNII

3CC7XA6T9D

Dates

Last modified: 08-10-2024

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